1-[(furan-2-yl)methyl]-3-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine
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Overview
Description
The compound “1-(furan-2-ylmethyl)-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine” is a complex organic molecule that contains several functional groups and rings, including a furan ring, a tosyl group, a pyrroloquinoxaline ring, and an amine group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The furan ring could potentially be introduced through a Paal-Knorr synthesis or similar method . The tosyl group could be introduced through a tosylation reaction . The pyrroloquinoxaline ring and the amine group could potentially be introduced through a multi-step process involving several different reactions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. The furan ring is a five-membered ring with four carbon atoms and one oxygen atom. The tosyl group consists of a sulfur atom bonded to an oxygen atom and a phenyl ring. The pyrroloquinoxaline ring is a complex ring structure containing several nitrogen atoms .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. The amine group could potentially undergo reactions such as alkylation or acylation. The furan ring could potentially undergo reactions such as electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of any functional groups. For example, the presence of an amine group could potentially make the compound a weak base .Scientific Research Applications
Synthesis and Pharmacological Applications
- Synthesis and Biological Assessment of Substituted Quinolin-Amines : Compounds including pyrrolo[2,3-b]quinolin-4-amine derivatives have been synthesized and evaluated for biological applications. They have been found to be inhibitors of BuChE (Butyrylcholinesterase) and have potential for the treatment of Alzheimer's disease. Specifically, compounds like 2-(p-tolyl)-5,6,7,8-tetrahydrofuro[2,3-b]quinolin-4-amine have shown significant inhibitory activity and could be used in Alzheimer's disease treatment (Martins et al., 2011).
Chemical Synthesis Techniques
Method Development for Pyrrolo[1,2-a]quinoxalines Synthesis : A method has been developed for the synthesis of pyrrolo[1,2-a]quinoxalines, leveraging a furan ring opening of N-(furan-2-ylmethyl)-2-nitroanilines or their analogues followed by reductive cyclization (Zelina et al., 2020).
Selective Halogenation in Pyrrolo[1,2-a]quinoxalines : A method has been developed for the selective chlorination and bromination of the C1–H bond in pyrrolo[1,2-a]quinoxalines. This advancement is significant in pharmaceutical research and organic synthesis (Le et al., 2021).
Catalysis in Ring-Opening Polymerization : Research has shown the use of pyrrole-based ligands in the catalysis of ring-opening polymerization of ɛ-caprolactone. This involves the synthesis and characterization of aluminum and zinc complexes supported by pyrrole-based ligands (Qiao et al., 2011).
Miscellaneous Applications
Fluorescent Sensor Development : A novel fluorescent dye based on 1H-pyrazolo[3,4-b]quinoline has been synthesized, acting as a sensor for fluorescence detection of small inorganic cations. This showcases the applicability of pyrrolo[2,3-b]quinoxalines in sensor technology (Mac et al., 2010).
Decarboxylative Claisen Rearrangement Reactions : Research indicates that furan-2-ylmethyl tosylacetates undergo decarboxylative Claisen rearrangement, yielding heteroaromatic products. This demonstrates the chemical versatility of furan-2-ylmethyl compounds in synthetic chemistry (Craig et al., 2005).
Future Directions
Properties
IUPAC Name |
1-(furan-2-ylmethyl)-3-(4-methylphenyl)sulfonylpyrrolo[3,2-b]quinoxalin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3S/c1-14-8-10-16(11-9-14)30(27,28)20-19-22(25-18-7-3-2-6-17(18)24-19)26(21(20)23)13-15-5-4-12-29-15/h2-12H,13,23H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCEMGFAMKXNCHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)CC5=CC=CO5)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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